molecular formula C14H18N2O7 B1615158 gamma-Glutamyldopa CAS No. 52370-58-8

gamma-Glutamyldopa

Cat. No.: B1615158
CAS No.: 52370-58-8
M. Wt: 326.30 g/mol
InChI Key: KEKSCSDLHBLBDJ-IUCAKERBSA-N
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Description

γ-L-Glutamyl-L-dopa, commonly known as gludopa, is a compound that serves as a dopamine prodrug specific for the kidney. It is a small molecule drug with the molecular formula C14H18N2O7. Gludopa is primarily used in scientific research to study its effects on renal function and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gludopa is synthesized through the sequential action of two renal enzymes: gamma-glutamyl transpeptidase and aromatic L-amino acid decarboxylase. The synthetic route involves the conversion of L-dopa to dopamine via these enzymes .

Industrial Production Methods

The industrial production of gludopa involves the use of specific reaction conditions to ensure the selective metabolism of the compound in vivo by the kidney. This process requires the presence of gamma-glutamyl transpeptidase and aromatic L-amino acid decarboxylase to achieve the desired conversion .

Chemical Reactions Analysis

Types of Reactions

Gludopa undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving gludopa include gamma-glutamyl transpeptidase and aromatic L-amino acid decarboxylase. The reaction conditions typically involve maintaining a specific pH and temperature to facilitate the enzymatic conversion .

Major Products Formed

The major products formed from the reactions involving gludopa are dopamine and L-dopa. These products are crucial for studying the pharmacokinetics and pharmacodynamics of gludopa in various biological systems .

Mechanism of Action

Gludopa exerts its effects by being selectively metabolized in the kidney through the action of gamma-glutamyl transpeptidase and aromatic L-amino acid decarboxylase. This metabolism leads to the release of dopamine, which interacts with renal dopamine receptors to induce natriuresis and diuresis. The molecular targets involved in this process include the renal dopamine receptors and the enzymes responsible for the conversion of gludopa to dopamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gludopa

Gludopa is unique in its selective metabolism by the kidney, which allows for targeted delivery of dopamine to renal tissues. This selective action makes gludopa a valuable tool in studying renal function and developing therapeutic agents for renal diseases .

Properties

CAS No.

52370-58-8

Molecular Formula

C14H18N2O7

Molecular Weight

326.30 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C14H18N2O7/c15-8(13(20)21)2-4-12(19)16-9(14(22)23)5-7-1-3-10(17)11(18)6-7/h1,3,6,8-9,17-18H,2,4-5,15H2,(H,16,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1

InChI Key

KEKSCSDLHBLBDJ-IUCAKERBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O

SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O

sequence

XX

Synonyms

gamma-glutamyl DOPA
gamma-glutamyl L-dopa
gamma-glutamyl-3,4-dihydroxyphenylalanine
gludopa

Origin of Product

United States

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